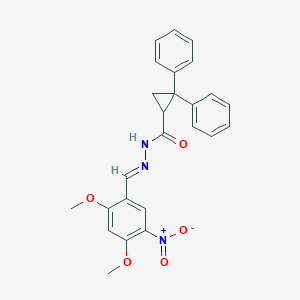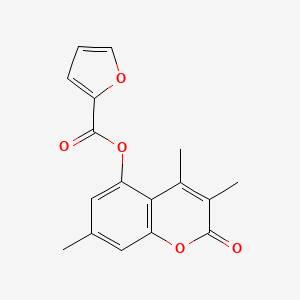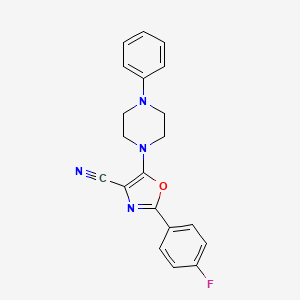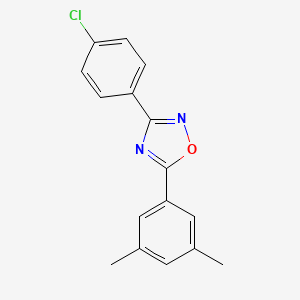![molecular formula C18H20N2O3S B5708508 N-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5708508.png)
N-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]benzenesulfonamide derivatives involves a series of reactions starting from 4-amino-N-(aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran. These compounds have been evaluated for their anticancer activity, with specific derivatives exhibiting potent activity against various human tumor cell lines. The synthesis process involves amidation reactions, highlighting the compound's complex synthetic route and its relevance in producing potential anticancer agents (Żołnowska et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using various analytical techniques, including NMR and mass spectroscopy. These studies provide insights into the compound's structural features, essential for understanding its chemical behavior and biological activity. The presence of the quinolinyl moiety is significant, as it is often associated with various biological activities (Chen Bin, 2015).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives includes their ability to undergo various chemical transformations. These reactions are pivotal in modifying the compound's structure to enhance its biological activity or to understand its mechanism of action. For instance, these compounds have shown to induce cell cycle arrest and apoptosis in cancer cells, indicating their potential as therapeutic agents (Kim et al., 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the compound's applicability in various formulations and its overall stability. Studies on related benzenesulfonamide derivatives have provided insights into their crystalline structures, which are essential for understanding the compound's physical characteristics and its interactions in biological systems (Mohamed-Ezzat et al., 2023).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, define the compound's behavior in chemical and biological environments. The synthesis and bioactivity studies of quinoline derivatives, including their inhibitory effects on enzymes like carbonic anhydrases, highlight the importance of understanding these chemical properties for drug design and development (Al-Sanea et al., 2019).
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Some quinazolinone derivatives have been found to inhibit BET bromodomains, which play important roles in cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(20-14-6-8-15-7-4-5-11-17(15)20)12-13-19-24(22,23)16-9-2-1-3-10-16/h1-5,7,9-11,19H,6,8,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCNNZNTGYSNHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5708427.png)

![N-{[(2-thienylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5708454.png)
![ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5708460.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5708471.png)



![2,3-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5708491.png)




![3-(difluoromethyl)-N-[4-methoxy-3-(phenoxymethyl)benzylidene]-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5708538.png)